molecular formula C21H22N4O4 B2677293 3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea CAS No. 1795303-43-3

3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea

Cat. No.: B2677293
CAS No.: 1795303-43-3
M. Wt: 394.431
InChI Key: NJRDZBNTUFIEKX-UHFFFAOYSA-N
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea is a complex organic compound that features a combination of benzodioxole, furan, and cyclopenta[c]pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea typically involves multi-step organic reactions. The key steps may include:

    Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of Furan Derivative: Furan derivatives can be synthesized via the Paal-Knorr synthesis or other cyclization methods.

    Construction of Cyclopenta[c]pyrazole: This can be synthesized through the reaction of cyclopentanone with hydrazine derivatives.

    Coupling Reactions: The final compound is formed by coupling the benzodioxole, furan, and cyclopenta[c]pyrazole moieties under specific conditions, often involving catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole and furan moieties can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the urea linkage or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigation of its potential as a drug candidate due to its unique structure.

    Biochemical Studies: Use in studying enzyme interactions and metabolic pathways.

Medicine

    Diagnostics: Use in imaging and diagnostic assays.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Investigation of its use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Benzodioxole Derivatives: Compounds with similar benzodioxole structures.

    Furan Derivatives: Compounds containing furan rings.

    Cyclopenta[c]pyrazole Derivatives: Compounds with cyclopenta[c]pyrazole moieties.

Uniqueness

The uniqueness of 3-(2H-1,3-benzodioxol-5-yl)-1-[(furan-2-yl)methyl]-1-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)urea lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-(furan-2-ylmethyl)-1-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-24-18-6-2-5-16(18)17(23-24)12-25(11-15-4-3-9-27-15)21(26)22-14-7-8-19-20(10-14)29-13-28-19/h3-4,7-10H,2,5-6,11-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRDZBNTUFIEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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